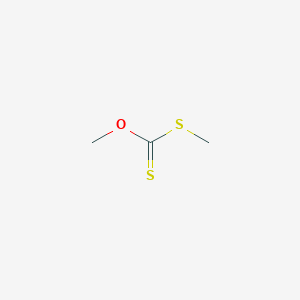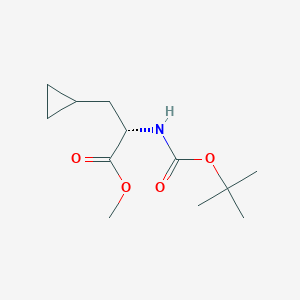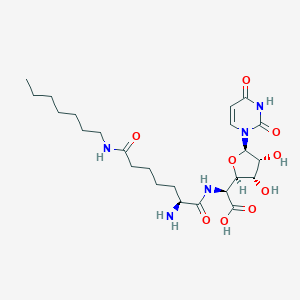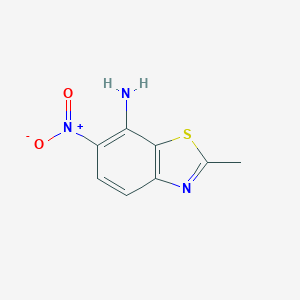
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 107027-42-9. It has a molecular weight of 264.28 . The IUPAC name for this compound is 8-methyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Biotechnology
In biotechnology, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is utilized for its potential role in microbial fermentation processes . It may serve as a precursor or an intermediate in the synthesis of complex organic compounds. For instance, it could be involved in the production of citric acid through fermentation with Aspergillus niger , optimizing key factors like carbon sources and fermentation techniques .
Pharmaceuticals
This compound finds applications in pharmaceutical research as a reference standard for drug development. Its structural specificity makes it valuable for testing and quality control in the synthesis of new medicinal compounds. It’s particularly useful in the development of drugs that target neurological pathways, given its quinoline structure which is often seen in compounds with neuroactive properties .
Agriculture
In the agricultural sector, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid could be explored for its role in plant growth regulation or as a building block for agrochemicals. Its pyridine moiety is a common feature in herbicides and insecticides, suggesting potential applications in pest control and crop yield enhancement .
Material Science
Material scientists may investigate the use of this compound in the creation of novel materials with specific optical or electronic properties. Its rigid molecular structure could be beneficial in forming polymers or small molecule layers in organic light-emitting diodes (OLEDs) or other electronic devices .
Chemical Synthesis
In chemical synthesis, this compound is a valuable intermediate for constructing more complex molecules. Its reactive carboxylic acid group allows for various derivatization reactions, making it a versatile starting material for synthesizing a wide range of organic compounds .
Analytical Chemistry
Analytical chemists might employ 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid as a calibration standard in chromatography or spectrometry. Its unique molecular signature helps in the accurate identification and quantification of substances in complex mixtures .
Safety and Hazards
Propriétés
IUPAC Name |
8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIJLUVNKNDFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396711 |
Source


|
| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
CAS RN |
107027-42-9 |
Source


|
| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)

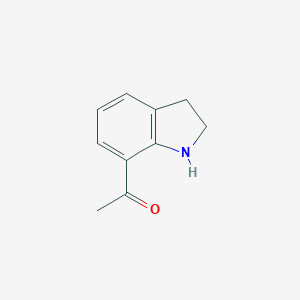
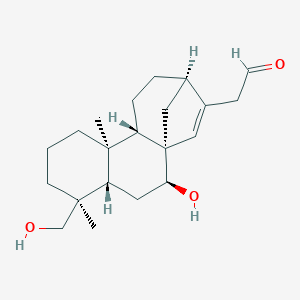

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)
